molecular formula C7H10O B1594827 1-Methoxy-1,3-cyclohexadiene CAS No. 2161-90-2

1-Methoxy-1,3-cyclohexadiene

Cat. No.: B1594827
CAS No.: 2161-90-2
M. Wt: 110.15 g/mol
InChI Key: LNRUJSUKKBJFOM-UHFFFAOYSA-N
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Description

1-Methoxy-1,3-cyclohexadiene (CAS: 2161-90-2, molecular formula: C₇H₁₀O, molecular weight: 110.1537) is a conjugated diene characterized by a methoxy group at the 1-position and alternating double bonds at the 1,3-positions of a cyclohexane ring . This electron-rich diene is widely utilized in organic synthesis due to its reactivity in cycloaddition reactions, such as Diels-Alder and Hetero-Diels-Alder reactions . It serves as a key intermediate in the synthesis of natural products like (R)-mellein and bioactive heterocycles such as oxazines . Its methoxy group enhances electron density, making it a potent diene in regioselective and stereoselective transformations .

Thermodynamic data for the compound include a boiling point of 313.2 K at 0.020 bar and reaction enthalpies (ΔrH°) of -2.1 ± 0.5 kJ/mol (liquid phase) and -9.1 ± 0.8 kJ/mol (in cyclohexane) . It is also identified as a volatile compound in fermented foods, though its concentration decreases with ripening time .

Properties

IUPAC Name

1-methoxycyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRUJSUKKBJFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072015
Record name Cyclohexadiene, 1-methoxy-
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Molecular Weight

110.15 g/mol
Source PubChem
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CAS No.

2161-90-2, 69912-91-0
Record name 1-Methoxy-1,3-cyclohexadiene
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Record name 1-Methoxycyclohexa-1,3-diene
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Record name Cyclohexadiene, 1-methoxy-
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Record name Cyclohexadiene, 1-methoxy-
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Record name Cyclohexadiene, 1-methoxy-
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Record name 1-methoxycyclohexa-1,3-diene
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Preparation Methods

Catalytic Ring-Closing and Metathesis Methods

A patent (US20030176749A1) describes a method for producing 1,3-cyclohexadiene by reacting non-conjugated cyclic dienes or trienes (such as 1,5-cyclooctadiene) with conjugated aliphatic compounds like 1,3-butadiene in the presence of heavy metal catalysts, notably ruthenium-based second generation Grubbs catalysts. This reaction is carried out at low temperatures (around 0°C) and can achieve moderate yields (~22-23% after 10 minutes to 1 hour) of 1,3-cyclohexadiene as confirmed by GC-MS analysis. The process involves metathesis reactions that rearrange the diene structures to form the conjugated 1,3-cyclohexadiene ring system.

Dehydration of 2-Cyclohexen-1-ol

Another industrially relevant method (US3085121A) involves converting 2-cyclohexen-1-ol to 1,3-cyclohexadiene by passing its vapors over a solid phosphoric acid catalyst at elevated temperatures (250-350°C). The catalyst is typically prepared by impregnating diatomaceous earth with orthophosphoric acid and roasting it to form a solid acid catalyst. The reaction proceeds with short contact times (0.5 to 1.5 seconds) to minimize polymerization, yielding up to 87% of 1,3-cyclohexadiene with minimal impurities such as benzene or cyclohexene. This method is favored for its relatively high yield and purity of product.

Method Catalyst/Conditions Temperature (°C) Yield (%) Notes
Metathesis of dienes/trienes Ru-based Grubbs catalyst, low temp (~0°C) ~0 ~22-23 Moderate yield, mild conditions
Dehydration of 2-cyclohexen-1-ol Solid phosphoric acid catalyst 250-350 ~87 High yield, high purity product

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Metathesis of cyclic dienes Uses Ru-based catalysts, low temperature Mild conditions, catalytic Moderate yield (~22%)
Dehydration of 2-cyclohexen-1-ol Solid phosphoric acid catalyst, high temperature High yield (~87%), industrially scalable High temperature, potential polymerization
Methoxylation of cyclohexadiene derivatives Nucleophilic substitution or addition of methanol Direct introduction of methoxy group Requires careful control to preserve diene

Research Findings and Considerations

  • The metathesis route is valuable for producing the parent 1,3-cyclohexadiene but requires expensive catalysts and careful temperature control.
  • The dehydration method is industrially practical with high yields but involves high temperatures and solid acid catalysts.
  • The methoxylation step to obtain this compound is less documented but typically involves functionalization of cyclohexadiene derivatives under mild acidic conditions to maintain the conjugated diene system.
  • Purity and yield optimization depend on controlling reaction times, temperatures, and catalyst choice to minimize side reactions such as polymerization or over-oxidation.

Chemical Reactions Analysis

1-Methoxy-1,3-cyclohexadiene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones. Common oxidizing agents used include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction Reactions: Reduction reactions can convert this compound to its corresponding saturated analogs. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution Reactions: Substitution reactions involve the replacement of the methoxy group with other functional groups. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and strong acids.

Major Products Formed: The major products formed from these reactions include alcohols, ketones, saturated hydrocarbons, and halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Methoxy-1,3-cyclohexadiene has the molecular formula C7H10OC_7H_{10}O and a molecular weight of approximately 124.18 g/mol. Its structure includes a cyclohexadiene ring with a methoxy group attached, which influences its reactivity and applications in synthesis.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo Diels-Alder reactions allows for the formation of complex polycyclic structures. Notable applications include:

  • Synthesis of Tetracyclic Polyhydroxyquinones : This compound has been utilized in the synthesis of tetracyclic polyhydroxyquinones via Diels-Alder reactions with maleimides, producing significant yields of cycloadducts .
Reaction TypeProduct TypeYield
Diels-Alder ReactionTetracyclic PolyhydroxyquinonesHigh
Diels-Alder ReactionCycloadducts with Maleimides95%

Case Study 1: Diels-Alder Reactions

A study investigated the reaction of this compound with β-fluoro-β-nitrostyrenes. The reaction produced a mixture of regioisomers and stereoisomers, demonstrating the compound's utility in generating complex molecules through selective reactions . The overall yield was approximately 40%, showcasing its effectiveness as a synthetic intermediate.

Case Study 2: Synthesis of Biaryls

In another application, this compound was used to synthesize tetra-ortho-substituted biaryls via Diels-Alder reactions. This method highlights its role in constructing biaryl frameworks that are essential in drug discovery and development .

Mechanism of Action

The mechanism by which 1-Methoxy-1,3-cyclohexadiene exerts its effects depends on the specific application and the molecular targets involved. For example, in biochemical assays, it may interact with enzymes through binding to the active site or allosteric modulation. In drug development, its derivatives may modulate biological pathways by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

1-Methyl-1,3-cyclohexadiene

  • Structure : Methyl group replaces methoxy at the 1-position.
  • Reactivity : The methyl group is less electron-donating than methoxy, reducing electron density and reactivity in polar cycloadditions. Reported retention index (RI): 771 .
  • Applications: Limited utility in asymmetric syntheses compared to methoxy derivatives .

2-Phenyl-1,3-cyclohexadiene

  • Structure : Phenyl substituent at the 2-position.
  • However, steric hindrance may reduce reaction rates.
  • Applications : Detected in coal-derived organics; role in polymerization or aromatic systems under investigation .

1,3-Dimethoxy-5-methylene-1,3-cyclohexadiene

  • Structure : Dual methoxy groups at 1,3-positions and a methylene group at position 4.
  • Reactivity : Enhanced electron density from two methoxy groups improves diene activity, but steric bulk may limit substrate compatibility.
  • Applications : Studied in photochemical reactions and solvolysis pathways .

Acyclic Analogs: 1-Methoxy-1,3-butadiene

  • Structure : Linear diene with a methoxy group.
  • Reactivity : Higher flexibility but lower ring strain compared to cyclic analogs. Less commonly used in asymmetric syntheses.
  • Applications : Listed as a diene in polymer chemistry but less selective than cyclic counterparts .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Number Boiling Point (K) Key Reactivity Feature
This compound C₇H₁₀O 2161-90-2 313.2 (0.020 bar) High electron density, regioselective
1-Methoxy-1,4-cyclohexadiene C₇H₁₀O 2886-59-1 Not reported Requires isomerization for reactivity
1-Methyl-1,3-cyclohexadiene C₇H₁₀ Not listed Not reported Lower polarity, reduced reactivity
2-Phenyl-1,3-cyclohexadiene C₁₂H₁₂ 015619-34-8 Not reported Resonance stabilization, steric bulk

Table 2: Reaction Performance in Cycloadditions

Compound Reaction Type Yield (%) Selectivity (endo:exo) Reference
This compound Diels-Alder (cyclopropenyl ketones) 90 >95:5 d.r.
This compound Hetero-Diels-Alder (ethyl nitrosoacrylate) 75–85 N/A
1-Methoxy-1,4-cyclohexadiene Bromine-induced isomerization 85 N/A
1-Methyl-1,3-cyclohexadiene GC/MS detection in foods Trace N/A

Key Research Findings

Reactivity Hierarchy : The 1,3-conjugation in this compound confers superior reactivity over its 1,4-isomer and methyl/phenyl analogs. This is evidenced by its use in high-yield cycloadditions (e.g., 90% yield in Diels-Alder reactions with cyclopropenyl ketones) .

Electronic Effects : Methoxy groups enhance electron density, enabling endo-selective cycloadditions. In contrast, methyl and phenyl substituents reduce polarity or introduce steric challenges, limiting their utility .

Industrial Relevance : The compound’s role in synthesizing natural products (e.g., 30% overall yield in (R)-mellein synthesis ) and polymers underscores its versatility .

Biological Activity

1-Methoxy-1,3-cyclohexadiene (C7H10O) is an organic compound recognized for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicine, supported by relevant data and case studies.

This compound has a molecular weight of 110.15 g/mol and is characterized by its methoxy group attached to a cyclohexadiene structure. The synthesis of this compound often involves Diels-Alder reactions with various dienophiles, leading to the formation of cycloadducts that exhibit significant biological activity .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and L929 (fibrosarcoma).
  • Method : XTT cell proliferation assay was used to evaluate cytotoxicity.
  • Results : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant antiproliferative effects .
Cell Line IC50 (mg/mL) Effectiveness
MDA-MB-2310.053High
L929>0.625Minimal

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial effects against various pathogens:

  • Tested Microorganisms : Pseudomonas aeruginosa and Staphylococcus aureus.
  • Findings : The compound demonstrated effective inhibition at concentrations around 0.625 mg/mL against P. aeruginosa, while showing weak effects on other tested microorganisms .

Enzyme Inhibition

The compound exhibits significant inhibitory activity against key enzymes involved in metabolic processes:

  • Enzymes Tested : α-amylase and α-glucosidase.
  • Comparison with Acarbose : this compound showed better inhibition than acarbose at equivalent concentrations, suggesting potential applications in managing diabetes .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • Conducted on MDA-MB-231 cells.
    • Results indicated a significant reduction in cell proliferation with an IC50 of 0.053 mg/mL.
  • Antimicrobial Efficacy Study :
    • Evaluated against Pseudomonas aeruginosa.
    • Demonstrated moderate inhibition at concentrations around 0.625 mg/mL.
  • Enzyme Inhibition Analysis :
    • Compared with standard antidiabetic drugs.
    • Showed superior inhibition of α-glucosidase and α-amylase.

Q & A

Q. What are the established synthetic routes for preparing 1-methoxy-1,3-cyclohexadiene, and how can reaction intermediates be characterized?

  • Methodological Answer : this compound is synthesized via double bond isomerization of 1-methoxy-1,4-cyclohexadiene (2a) using bromine-induced shifts or acid catalysis. For example, bromo-oxime reactions under controlled conditions yield oxazine derivatives, confirming the intermediacy of this compound (2b) . Characterization of intermediates involves monitoring via NMR spectroscopy (e.g., methoxy proton signals at δ ~3.3 ppm and diene protons at δ 5.0–6.0 ppm) and trapping experiments with reactive electrophiles to isolate products .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for confirming its identity?

  • Methodological Answer :
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related derivatives (e.g., bond angles and distances in cyclohexadiene systems) .
  • NMR spectroscopy : Key signals include the methoxy group (δ ~3.3 ppm, singlet) and conjugated diene protons (δ 5.0–6.0 ppm, multiplet).
  • CAS Registry Number : 2161-90-2 aids in database identification .

Advanced Research Questions

Q. Table 1: Key Synthetic Routes for this compound

MethodConditionsKey ObservationsReference
Bromine-induced isomerizationBromo-oxime, room temperatureForms oxazine adducts (3b) via intermediate 2b
Acid-catalyzed isomerizationIsopropenyl acetate, H+Yields enol acetate derivatives

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Signals/ParametersReference
X-ray diffractionBond lengths: C1-O = 1.43 Å
¹H NMRδ 3.3 (OCH₃), δ 5.0–6.0 (diene)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-1,3-cyclohexadiene
Reactant of Route 2
1-Methoxy-1,3-cyclohexadiene

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